4-丁基苯磺酰胺

描述

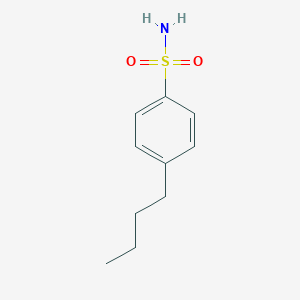

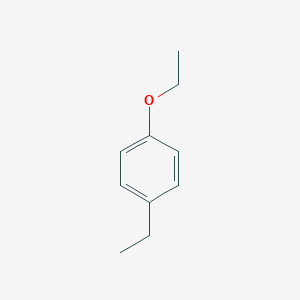

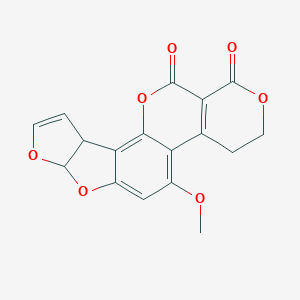

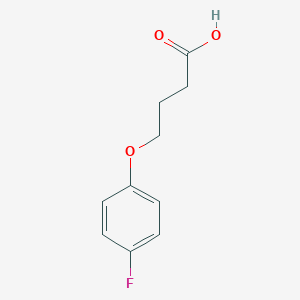

4-Butylbenzenesulfonamide, also known as N-butylbenzenesulfonamide or Benzenesulfonic acid butyl amide, is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.297 . It is also known by other names such as Plastomoll BMB, Dellatol BBS, Plasthall BSA, and Uniplex 214 .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-Butylbenzenesulfonamide, involves a coordinated effort of multiple stakeholders . The design of the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold was shown in a study . The synthesis involves intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 4-Butylbenzenesulfonamide can be represented as a 2D Mol file or a computed 3D SD file . The structure is also available for viewing using Java or Javascript .Physical And Chemical Properties Analysis

4-Butylbenzenesulfonamide is a solid substance with an off-white color . Its melting point ranges from 93 to 95 degrees Celsius . Other physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

Immunotoxicity Studies

NBBS has been studied for its impacts on immune function in adult mice and developmentally exposed rats . The studies were conducted to evaluate the potential for NBBS to modulate the immune system. The results showed that oral exposure to NBBS has the potential to produce immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs. adult) .

Plasticizer in Various Polymers

NBBS is widely used as a plasticizer in polyacetals, polyamides, and polycarbonates . It helps increase the flexibility, workability, and durability of these materials .

Environmental Contaminant

NBBS is an emerging contaminant of concern for environmental and human health . It has been found in groundwater and effluent from wastewater treatment sites .

Developmental Toxicity

Studies have been conducted to understand the risks and health effects of exposure to NBBS in developmentally exposed rats . The results showed that NBBS treatment-related immune effects were sex-dependent .

Adult Exposure Studies

Research has been conducted to understand the risks and health effects of exposure to NBBS in adult-exposed mice . The results showed that NBBS treatment suppressed the antibody-forming cell response to SRBC with small increases in T cell responses and NK cell activity .

High Production Volume Plasticizer

NBBS is a high production volume plasticizer . This means it is produced or imported in the United States in quantities of 1 million pounds or more per year .

安全和危害

4-Butylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

作用机制

Target of Action

4-Butylbenzenesulfonamide primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that sulfonamides, the class of compounds to which 4-butylbenzenesulfonamide belongs, are competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the synthesis of folic acid, thereby inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of 4-Butylbenzenesulfonamide have been studied in rats . Following an intravenous dose, the compound was found to be cleared from plasma at a rate of 25 ml/min/kg, suggesting rapid elimination and uptake into tissue . The single-pass brain extraction for free 4-Butylbenzenesulfonamide was found to be very high (73–100%) with a unidirectional blood-brain barrier transfer constant (Kin) of > 0.08 ml/s/g .

Result of Action

属性

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzenesulfonamide | |

CAS RN |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Butylbenzenesulfonamide interact with human Carbonic Anhydrase II at a molecular level?

A1: While the provided abstract doesn't detail the specific interactions, the paper likely elucidates the binding mode of 4-Butylbenzenesulfonamide within the active site of human Carbonic Anhydrase II. This interaction likely involves the sulfonamide group coordinating with the zinc ion crucial for the enzyme's catalytic activity. Further interactions with amino acid residues within the active site are also probable and could be elucidated by analyzing the 3D structure presented in the paper [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)